2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile
Description
The compound 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile (hereafter referred to as Target Compound) is a quinazolinone derivative featuring a benzonitrile substituent and a 4-ethylphenyl group at the N3 position.
Properties
Molecular Formula |
C24H19N3O2 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H19N3O2/c1-2-17-11-13-20(14-12-17)27-23(28)21-9-5-6-10-22(21)26(24(27)29)16-19-8-4-3-7-18(19)15-25/h3-14H,2,16H2,1H3 |
InChI Key |
OFELATULLJQZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile typically involves the condensation of 4-ethylbenzaldehyde with anthranilic acid to form the intermediate 4-ethylphenyl-2-aminobenzamide. This intermediate then undergoes cyclization with formic acid to yield the quinazolinone core. The final step involves the reaction of the quinazolinone with benzonitrile under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substitution Patterns
The Target Compound shares structural similarities with several quinazolinone and tetrazole derivatives. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Observations :
- The Target Compound ’s 4-ethylphenyl group distinguishes it from analogs like Compound 29 , which has a pyrimidinyl substituent. This likely alters target selectivity due to steric and electronic differences .
- The benzonitrile group is a common feature in analogs such as T3D4506 and Compound 29 , suggesting a role in enhancing membrane permeability or binding to hydrophobic pockets .
Pharmacological Activity and Target Affinity
While direct data on the Target Compound ’s activity is unavailable, inferences can be drawn from structurally related compounds:
Table 2: Functional Comparison of Benzonitrile-Containing Analogs
Key Insights :
- The Target Compound’s tetrahydroquinazolinone core is associated with kinase inhibition (e.g., EGFR, HER2) in related molecules, though its specific target remains unconfirmed .
- Compound 29 ’s high potency against HSD17B13 highlights the importance of the pyrimidinyl substituent, which the Target Compound lacks .
Biological Activity
The compound 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile is a derivative of quinazoline and has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 364.44 g/mol. The compound features a tetrahydroquinazoline core substituted with an ethylphenyl group and a benzonitrile moiety.
Biological Activity Overview
Research indicates that compounds similar to 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile exhibit various biological activities including:
- Antitumor Activity : Certain quinazoline derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound may possess antimicrobial effects against various pathogens.
- Enzyme Inhibition : Potential inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is significant in diabetes management.
The biological activity can be attributed to several mechanisms:
-
Inhibition of Cell Proliferation :
- Quinazoline derivatives may interfere with cell cycle progression and induce apoptosis in cancer cells.
-
Antioxidant Activity :
- The presence of dioxo groups may contribute to antioxidant properties, reducing oxidative stress in cells.
-
Enzyme Modulation :
- The compound's structure suggests potential interactions with specific enzymes involved in metabolic pathways.
Antitumor Studies
A study conducted on various quinazoline derivatives demonstrated that compounds with similar structures effectively inhibited the growth of human cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF7 | 20 | Cell Cycle Arrest |
Antimicrobial Activity
Research has indicated that derivatives of tetrahydroquinazoline exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A comparative study showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 12 |
| Compound D | S. aureus | 15 |
DPP-IV Inhibition
Similar compounds have been studied for their DPP-IV inhibitory activity, crucial for managing type 2 diabetes. A recent study reported that certain derivatives showed promising DPP-IV inhibition comparable to known inhibitors like sitagliptin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
